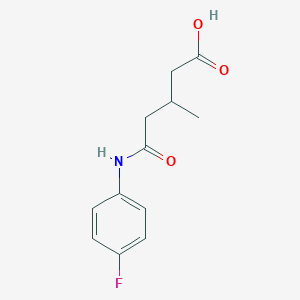
5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Fmoc-L-4-Fluoro-3-Methylphenylalanine, and it is a derivative of phenylalanine.
Wirkmechanismus
The mechanism of action of 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid is not well understood. However, it is believed to interact with proteins and enzymes, potentially altering their structure and function. The presence of the fluorine atom in the compound may also contribute to its mechanism of action, as fluorine is known to affect protein-ligand interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid are not well characterized. However, studies have shown that the compound can be incorporated into peptides and proteins without significantly affecting their biological activity. Additionally, the compound's hydrophobicity may contribute to its ability to cross cell membranes and interact with intracellular targets.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid in lab experiments is its unique properties, such as its hydrophobicity and the presence of a fluorine atom. These properties make it an attractive building block for the synthesis of bioactive peptides and proteins. However, a limitation of using this compound is its cost, as it is a relatively expensive reagent.
Zukünftige Richtungen
There are several future directions for the use of 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid in scientific research. One potential application is in the development of new therapeutics for various diseases. The compound's ability to interact with proteins and enzymes may make it a useful tool for drug discovery. Additionally, the compound's unique properties may make it an attractive building block for the synthesis of new materials, such as polymers or nanoparticles. Finally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Conclusion:
In conclusion, 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound's unique properties make it an attractive building block for the synthesis of bioactive peptides and proteins. Additionally, the compound's ability to interact with proteins and enzymes may make it a useful tool for drug discovery. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Synthesemethoden
The synthesis of 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid involves the reaction of 4-fluoroaniline with 3-methyl-5-oxopentanoic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as N,N-diisopropylethylamine (DIPEA), in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically carried out at room temperature for several hours, and the product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid has been used in various scientific research applications, including peptide synthesis, drug discovery, and protein engineering. It is commonly used as a building block in the synthesis of peptides, particularly in the solid-phase peptide synthesis (SPPS) method. The compound's unique properties, such as its hydrophobicity and the presence of a fluorine atom, make it an attractive building block for the synthesis of bioactive peptides.
Eigenschaften
Produktname |
5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid |
|---|---|
Molekularformel |
C12H14FNO3 |
Molekulargewicht |
239.24 g/mol |
IUPAC-Name |
5-(4-fluoroanilino)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14FNO3/c1-8(7-12(16)17)6-11(15)14-10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
ZHXFWLHEVUOFRR-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC1=CC=C(C=C1)F)CC(=O)O |
Kanonische SMILES |
CC(CC(=O)NC1=CC=C(C=C1)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B276863.png)
![3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276864.png)
![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)




![Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B276881.png)
![5,7-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B276883.png)
![2,7,9-trimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276886.png)
![1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B276889.png)
![3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B276892.png)
![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)
![2-{1-[2-(4-methylphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276895.png)